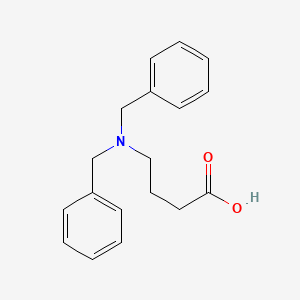

4-(Dibenzylamino)butanoic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(dibenzylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2/c20-18(21)12-7-13-19(14-16-8-3-1-4-9-16)15-17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHPOFVFYZREVEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CCCC(=O)O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00562390 | |

| Record name | 4-(Dibenzylamino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00562390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106518-44-9 | |

| Record name | 4-(Dibenzylamino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00562390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 4-(Dibenzylamino)butanoic acid (CAS 106518-44-9)

Disclaimer: Despite a comprehensive search of scientific literature and patent databases, no detailed experimental studies, pharmacological data, or documented signaling pathways for 4-(Dibenzylamino)butanoic acid (CAS 106518-44-9) are publicly available. The information presented herein is aggregated from chemical supplier specifications and provides basic physicochemical properties. This document does not contain the in-depth experimental data, protocols, or biological pathway visualizations originally requested due to the absence of such information in published research.

Chemical Identity and Properties

This compound is a derivative of gamma-aminobutyric acid (GABA) where the primary amine is protected by two benzyl groups. This modification significantly alters its polarity and potential biological activity compared to the parent neurotransmitter.

Physicochemical Data

The following table summarizes the available quantitative data for this compound, primarily sourced from chemical suppliers.

| Property | Value | Source |

| CAS Number | 106518-44-9 | Chemical Supplier Catalogs |

| Molecular Formula | C₁₈H₂₁NO₂ | Chemical Supplier Catalogs |

| Molecular Weight | 283.36 g/mol | Chemical Supplier Catalogs |

| Purity | Typically ≥95% | Chemical Supplier Catalogs |

| Appearance | Not specified (likely a solid) | Inferred from storage recommendations |

| Storage Conditions | Sealed in a dry environment at 2-8°C | Chemical Supplier Catalogs |

| Topological Polar Surface Area (TPSA) | 40.54 Ų | Computed Property |

| logP (Octanol-Water Partition Coefficient) | 3.55 | Computed Property |

| Hydrogen Bond Donors | 1 | Computed Property |

| Hydrogen Bond Acceptors | 2 | Computed Property |

| Rotatable Bonds | 8 | Computed Property |

Synthesis and Manufacturing

While specific, detailed experimental protocols for the synthesis of this compound are not available in peer-reviewed literature, theoretical synthetic routes can be inferred. One plausible approach involves the N-alkylation of 4-aminobutanoic acid (GABA) or its esters with benzyl halide in the presence of a base.

Logical Workflow for a Potential Synthesis

The following diagram illustrates a logical, though not experimentally verified, workflow for the synthesis of this compound.

Caption: A potential synthetic workflow for this compound.

Biological and Pharmacological Context

As a derivative of GABA, this compound belongs to a class of compounds that are structurally related to the primary inhibitory neurotransmitter in the central nervous system. GABA analogues are a significant area of research in drug development, particularly for neurological disorders.

The GABAergic System: A Theoretical Framework

The GABAergic system is a critical target for therapeutics. The diagram below provides a simplified overview of GABAergic signaling, which would be the theoretical context for studying any novel GABA analogue. Note: The interaction of this compound with this pathway has not been experimentally determined.

Caption: Simplified overview of a GABAergic synapse.

Conclusion and Future Directions

This compound is a commercially available chemical with well-defined basic properties. However, there is a significant gap in the scientific literature regarding its synthesis, biological activity, and potential applications. For researchers and drug development professionals, this compound represents an unexplored chemical entity. Future research would be required to:

-

Develop and publish a detailed, optimized synthesis protocol.

-

Characterize the compound using standard analytical techniques (NMR, IR, Mass Spectrometry).

-

Conduct in vitro assays to determine its binding affinity for GABA receptors and transporters.

-

Perform in vivo studies to assess its pharmacological effects, pharmacokinetics, and safety profile.

Without such fundamental research, any discussion of its utility or mechanism of action remains purely speculative.

4-(Dibenzylamino)butyric Acid: A Technical Overview of a Sparsely Characterized Compound

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the known physical and chemical properties of 4-(dibenzylamino)butyric acid. It is important to note that publicly available experimental data on this compound is scarce. Much of the information is based on calculations and data from structurally related compounds. This document aims to consolidate the available information and highlight areas where further experimental characterization is needed.

Core Physical and Chemical Properties

Table 1: Physical and Chemical Properties of 4-(Dibenzylamino)butyric Acid

| Property | Value | Source/Method |

| IUPAC Name | 4-(dibenzylamino)butanoic acid | - |

| CAS Number | 106518-44-9 | [1][2] |

| Chemical Formula | C₁₈H₂₁NO₂ | [1] |

| Molecular Weight | 283.36 g/mol | [1] |

| Calculated logP | 3.5536 | Computational Prediction[1] |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

| pKa | Data not available | - |

Note: The LogP value, a measure of lipophilicity, is a calculated prediction and has not been experimentally verified. The absence of experimental data for melting point, boiling point, solubility, and pKa indicates that this compound has not been extensively characterized. For context, the pKa of the parent compound, butyric acid, is approximately 4.82. The presence of the dibenzylamino group would be expected to influence the acidity of the carboxylic acid and introduce a basic character to the molecule.

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of 4-(dibenzylamino)butyric acid are not described in the surveyed scientific literature. However, general synthetic strategies for N-substituted aminobutyric acids can be proposed.

A plausible synthetic route could involve the N-alkylation of a 4-aminobutyric acid ester with benzyl halide, followed by hydrolysis of the ester to yield the final product. The generalized workflow for such a synthesis is depicted below.

Caption: Generalized synthetic workflow for N-substituted aminobutyric acids.

Purification of the final product would likely involve standard techniques such as recrystallization or column chromatography. Analytical characterization would typically be performed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the structure and purity of the compound.

Biological Activity and Signaling Pathways

There is currently no publicly available information on the biological activity or the signaling pathways affected by 4-(dibenzylamino)butyric acid. The parent molecule, butyric acid, is a short-chain fatty acid with well-documented biological roles, including acting as a histone deacetylase (HDAC) inhibitor and serving as an energy source for colonocytes. Derivatives of butyric acid have been investigated for their therapeutic potential in various diseases.

Given the structural similarity to other pharmacologically active aminobutyric acid derivatives, it is plausible that 4-(dibenzylamino)butyric acid could be investigated for a range of biological activities. The dibenzylamino group would significantly increase the lipophilicity of the molecule compared to butyric acid, which would affect its pharmacokinetic and pharmacodynamic properties.

The diagram below illustrates a hypothetical workflow for the initial biological screening of a novel compound like 4-(dibenzylamino)butyric acid.

Caption: Hypothetical workflow for biological screening.

Conclusion

4-(Dibenzylamino)butyric acid is a compound for which there is a significant lack of published experimental data. While its basic chemical identity is established, its physical properties, synthetic details, and biological functions remain largely unexplored in the public domain. This guide serves as a summary of the currently available information and a call for further research to fully characterize this molecule. Researchers in the fields of medicinal chemistry and drug discovery may find this compound to be of interest for further investigation, given the known biological activities of related butyric acid derivatives.

References

An In-depth Technical Guide to 4-(Dibenzylamino)butanoic Acid

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological activities of 4-(Dibenzylamino)butanoic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and neuroscience.

Molecular Structure and Physicochemical Properties

This compound is a derivative of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.[1] The structure consists of a butanoic acid backbone with a dibenzylamino group attached to the terminal carbon. This substitution significantly increases the lipophilicity compared to GABA, which may influence its ability to cross the blood-brain barrier.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₁NO₂ | [2] |

| Molecular Weight | 283.36 g/mol | [2] |

| CAS Number | 106518-44-9 | [2] |

| Topological Polar Surface Area (TPSA) | 40.54 Ų | [2] |

| LogP (calculated) | 3.5536 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Rotatable Bonds | 8 | [2] |

| SMILES | C1=CC=C(C=C1)CN(CCCC(=O)O)CC2=CC=CC=C2 | [2] |

Synthesis of this compound

Proposed Experimental Protocol: Synthesis via Nucleophilic Substitution

This protocol describes a two-step synthesis starting from ethyl 4-bromobutanoate and dibenzylamine.

Step 1: Synthesis of Ethyl 4-(dibenzylamino)butanoate

-

To a solution of ethyl 4-bromobutanoate (1.0 equivalent) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF), add dibenzylamine (1.1 equivalents) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 equivalents) or diisopropylethylamine (DIPEA, 1.5 equivalents).

-

Stir the reaction mixture at room temperature for 24-48 hours or heat to 50-60 °C to increase the reaction rate.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, filter the reaction mixture to remove the inorganic salts.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a water-immiscible organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude ethyl 4-(dibenzylamino)butanoate.

-

Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Hydrolysis of Ethyl 4-(dibenzylamino)butanoate to this compound

-

Dissolve the purified ethyl 4-(dibenzylamino)butanoate (1.0 equivalent) in a mixture of an alcohol (e.g., ethanol or methanol) and water.

-

Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 equivalents).

-

Stir the mixture at room temperature or gently heat to reflux until the ester is completely hydrolyzed, as monitored by TLC.

-

Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent like diethyl ether or hexane to remove any unreacted starting material or non-acidic byproducts.

-

Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 4-5 with a dilute acid (e.g., 1 M HCl). The product should precipitate out of the solution.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Predicted Spectroscopic Data

No experimental spectroscopic data for this compound has been found in the public domain. However, the expected spectral characteristics can be predicted based on the known spectra of butanoic acid and the influence of the dibenzylamino and phenyl functional groups.[3][4][5][6]

Table 2: Predicted Spectroscopic Characteristics of this compound

| Spectroscopy | Predicted Peaks and Patterns |

| ¹H NMR | - ~10-12 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH). - ~7.2-7.4 ppm (multiplet, 10H): Aromatic protons of the two benzyl groups. - ~3.6 ppm (singlet, 4H): Methylene protons of the benzyl groups (-CH₂-Ph). - ~2.4-2.6 ppm (triplet, 2H): Methylene protons adjacent to the nitrogen (-N-CH₂-). - ~2.3 ppm (triplet, 2H): Methylene protons adjacent to the carbonyl group (-CH₂-COOH). - ~1.8-2.0 ppm (quintet, 2H): Methylene protons in the middle of the butyl chain (-CH₂-CH₂-CH₂-). |

| ¹³C NMR | - ~175-180 ppm: Carboxylic acid carbonyl carbon (-COOH). - ~135-140 ppm: Quaternary aromatic carbons of the benzyl groups. - ~128-130 ppm: Aromatic CH carbons of the benzyl groups. - ~55-60 ppm: Methylene carbons of the benzyl groups (-CH₂-Ph). - ~50-55 ppm: Methylene carbon adjacent to the nitrogen (-N-CH₂-). - ~30-35 ppm: Methylene carbon adjacent to the carbonyl group (-CH₂-COOH). - ~20-25 ppm: Methylene carbon in the middle of the butyl chain (-CH₂-CH₂-CH₂-). |

| IR (Infrared) | - ~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid. - ~2900-3000 cm⁻¹: C-H stretches of the alkyl and aromatic groups. - ~1700-1725 cm⁻¹ (strong): C=O stretch of the carboxylic acid. - ~1450-1600 cm⁻¹: C=C stretches of the aromatic rings. - ~1150-1250 cm⁻¹: C-N stretch. |

| Mass Spec (EI) | - M⁺ at m/z = 283. - Loss of COOH (m/z = 238). - Loss of a benzyl group (m/z = 192). - Tropylium ion (m/z = 91) as a prominent peak. |

Potential Biological Activity and Signaling Pathways

As a GABA analogue, this compound is expected to interact with the GABAergic system. GABA analogues can exert their effects through various mechanisms, including:

-

Inhibition of GABA reuptake: Blocking the GABA transporters (GATs) to increase the concentration of GABA in the synaptic cleft.

-

Modulation of GABA receptors: Acting as agonists or antagonists at GABA-A or GABA-B receptors.

-

Inhibition of GABA transaminase (GABA-T): Preventing the degradation of GABA.

The large, lipophilic dibenzyl groups on the nitrogen atom may confer a unique pharmacological profile, potentially favoring interactions with GABA transporters or specific subtypes of GABA receptors.

Proposed Experimental Workflow for Biological Evaluation

To elucidate the biological activity of this compound, a systematic experimental approach is necessary. The following workflow outlines a potential screening cascade.

References

- 1. EP3088383A1 - Optimized synthesis of pregabalin and 4-amino butanoic acid using an improved production method of conjugated nitroalkenes - Google Patents [patents.google.com]

- 2. chemscene.com [chemscene.com]

- 3. infrared spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of butyric acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mass spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Synthesis of 4-(Dibenzylamino)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of plausible synthesis pathways for 4-(Dibenzylamino)butanoic acid. Due to the limited availability of direct published methods for this specific molecule, this document outlines a scientifically grounded, proposed synthetic route based on established organic chemistry principles and analogous reactions found in the literature. The guide includes detailed experimental protocols, tabulated data for the proposed reactions, and visualizations of the chemical synthesis and experimental workflow.

Introduction

This compound is a derivative of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. The introduction of two benzyl groups on the nitrogen atom significantly increases the lipophilicity of the molecule, which may alter its pharmacokinetic and pharmacodynamic properties. While the specific biological activities of this compound are not extensively documented in publicly available literature, its structural relationship to GABA suggests potential applications in neuroscience research and drug development as a modulator of GABAergic systems or as a scaffold for the synthesis of more complex neurologically active compounds.

Proposed Synthesis Pathway

A logical and efficient two-step synthesis of this compound is proposed, starting from the readily available ethyl 4-aminobutanoate hydrochloride. The pathway involves an initial N,N-dibenzylation of the primary amine, followed by the hydrolysis of the ethyl ester to yield the final carboxylic acid.

Overall Reaction Scheme:

Caption: Proposed two-step synthesis of this compound.

Data Presentation

The following table summarizes the proposed quantitative data for the synthesis of this compound, based on typical yields and reaction conditions for analogous chemical transformations.

| Step | Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 1 | Ethyl 4-aminobutanoate HCl | Benzyl bromide, K₂CO₃ | Acetonitrile | 82 (Reflux) | 24 | Ethyl 4-(dibenzylamino)butanoate | 85-95 |

| 2 | Ethyl 4-(dibenzylamino)butanoate | LiOH, H₂O | THF/H₂O | 25 (RT) | 12 | This compound | 90-98 |

Experimental Protocols

Step 1: Synthesis of Ethyl 4-(dibenzylamino)butanoate

Principle: This step involves the N,N-dibenzylation of the primary amine of ethyl 4-aminobutanoate using benzyl bromide as the alkylating agent and potassium carbonate as a base to neutralize the hydrobromic acid formed during the reaction. Acetonitrile is a suitable polar aprotic solvent for this type of nucleophilic substitution.

Materials:

-

Ethyl 4-aminobutanoate hydrochloride

-

Benzyl bromide

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 4-aminobutanoate hydrochloride (1 equivalent), anhydrous potassium carbonate (3 equivalents), and anhydrous acetonitrile.

-

Stir the suspension at room temperature for 15 minutes.

-

Add benzyl bromide (2.2 equivalents) dropwise to the stirring suspension.

-

Heat the reaction mixture to reflux (approximately 82°C) and maintain for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 4-(dibenzylamino)butanoate.

-

The product can be further purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound

Principle: The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. Saponification using a base like lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water is a common and effective method for this transformation.

Materials:

-

Ethyl 4-(dibenzylamino)butanoate

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Tetrahydrofuran (THF)

-

Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve ethyl 4-(dibenzylamino)butanoate (1 equivalent) in a mixture of THF and water (e.g., a 3:1 ratio) in a round-bottom flask with a magnetic stir bar.

-

Add lithium hydroxide monohydrate (2-3 equivalents) to the solution.

-

Stir the reaction mixture vigorously at room temperature for 12 hours or until TLC analysis indicates complete consumption of the starting material.

-

Remove the THF under reduced pressure.

-

Acidify the remaining aqueous solution to a pH of approximately 4-5 with 1 M HCl. A white precipitate may form.

-

Extract the product into ethyl acetate.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.

-

The product can be recrystallized from a suitable solvent system (e.g., ethyl acetate/hexanes) for further purification.

Mandatory Visualizations

Synthesis Pathway Diagram

Caption: Detailed flowchart of the proposed synthesis pathway.

Experimental Workflow Diagram

Caption: Logical workflow for synthesis, purification, and analysis.

Signaling Pathways and Biological Context

As of the date of this document, there is a lack of specific published research detailing the signaling pathways or precise mechanism of action for this compound. Given its structure as a derivative of GABA, it is plausible that it could interact with the GABAergic system. Potential, yet unconfirmed, mechanisms could include:

-

GABA Receptor Modulation: It might act as an agonist, antagonist, or allosteric modulator at GABA-A or GABA-B receptors. The bulky dibenzyl groups could confer selectivity for specific receptor subtypes.

-

GABA Transporter Inhibition: It could potentially inhibit the reuptake of GABA from the synaptic cleft by blocking GABA transporters (GATs).

-

GABA-T Inhibition: It might interfere with the metabolism of GABA by inhibiting the enzyme GABA transaminase (GABA-T).

Further research, including binding assays, electrophysiological studies, and in vivo behavioral models, would be necessary to elucidate the specific biological activities and signaling pathways of this compound.

Disclaimer: The synthesis protocols and quantitative data presented in this guide are proposed based on established chemical principles and are intended for informational purposes for qualified researchers. Actual experimental results may vary and optimization may be required. All laboratory work should be conducted with appropriate safety precautions.

The Enigmatic Origins of 4-(Dibenzylamino)butanoic Acid: A Literature Review

Despite its availability as a chemical reagent, a thorough review of scientific literature reveals a notable absence of a seminal paper detailing the original discovery, synthesis, and initial biological evaluation of 4-(Dibenzylamino)butanoic acid. This in-depth technical guide consolidates the currently available information, highlighting the significant gaps in the public record regarding this compound's foundational research.

Introduction

This compound, a derivative of gamma-aminobutyric acid (GABA), presents a curious case in the landscape of chemical research. While readily available from commercial suppliers and possessing a defined chemical structure (Figure 1), the foundational scientific literature that typically accompanies the discovery of a novel compound is conspicuously absent. This review aims to provide a comprehensive overview of the existing, albeit limited, information on this compound and its related analogs, while underscoring the significant lack of data concerning its discovery, primary synthesis, and pharmacological profile.

Figure 1: Chemical Structure of this compound

4-(Dibenzylamino)butyric Acid: A Review of Potential Biological Activity

Disclaimer: Scientific literature explicitly detailing the biological activity, experimental protocols, and signaling pathways of 4-(dibenzylamino)butyric acid is exceptionally limited. This document, therefore, provides a theoretical framework based on the analysis of its structural components: the γ-aminobutyric acid (GABA) core and the N,N-dibenzyl group. The potential activities described herein are extrapolations from related compounds and require empirical validation.

Introduction

4-(Dibenzylamino)butyric acid is a derivative of 4-aminobutanoic acid, commonly known as γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.[1][2][3] The structure features a butyric acid backbone with a dibenzylamino group substituting the primary amine of GABA. This substitution significantly increases the molecule's lipophilicity and steric bulk compared to GABA itself, which is a highly polar molecule with limited ability to cross the blood-brain barrier.[3][4] These structural modifications suggest that 4-(dibenzylamino)butyric acid is unlikely to interact with GABA receptors in the same manner as GABA or its close analogs. Its potential biological activities may arise from novel interactions with other cellular targets.

This guide explores the hypothetical biological activities of 4-(dibenzylamino)butyric acid by examining the pharmacology of GABA analogs and compounds containing N-benzyl or related N-substituted moieties.

Theoretical Biological Profile Based on Structural Analogs

The biological activity of 4-(dibenzylamino)butyric acid can be hypothesized by considering its two main structural features.

2.1. The GABA Backbone:

GABA and its analogs are a cornerstone of neuroscience research and pharmacotherapy, primarily used for their anticonvulsant, anxiolytic, and analgesic properties.[1][2] They typically exert their effects by:

-

Directly agonizing GABA receptors (GABAA and GABAB): This is characteristic of drugs like baclofen (a GABAB agonist).[1]

-

Inhibiting GABA reuptake or metabolism: This increases the concentration of GABA in the synaptic cleft.

-

Modulating voltage-gated calcium channels: This is the mechanism of action for gabapentin and pregabalin, which bind to the α2δ-1 subunit of these channels.[1][2]

Given the large dibenzyl substitution on the nitrogen atom, it is sterically unlikely that 4-(dibenzylamino)butyric acid would fit into the binding pockets of classical GABA receptors or transporters.

2.2. The N,N-Dibenzyl Group:

The dibenzylamino moiety is a bulky, lipophilic group that can significantly alter the pharmacological profile of a molecule. N-substitution on amino acids and their derivatives has been explored in various therapeutic areas:

-

Anticonvulsant Activity: Studies on N-substituted amino acid N'-benzylamides have shown moderate to excellent activity in seizure models, suggesting that the N-terminal substitution pattern can be compatible with anticonvulsant effects.[5]

-

Peptide and Drug Delivery: N-methylation and N-benzylation are strategies used to improve the metabolic stability and membrane permeability of peptides and other drug candidates.[6]

-

Receptor Antagonism/Modulation: The N-benzyl group has been incorporated into various ligands to modulate their affinity and efficacy at different receptors. For instance, N-benzyl substitution on dynorphin A analogs can alter their opioid receptor activity.[7]

Postulated Mechanisms of Action and Signaling Pathways

Based on the analysis of its structural components, several hypothetical mechanisms of action for 4-(dibenzylamino)butyric acid can be proposed.

3.1. Ion Channel Modulation:

The high lipophilicity conferred by the dibenzyl groups might allow the compound to partition into cell membranes and allosterically modulate the function of various ion channels, including voltage-gated sodium, potassium, or calcium channels. This is a common mechanism for many central nervous system active drugs.

dot

Caption: Hypothetical ion channel modulation pathway.

3.2. Interaction with Intracellular Signaling Cascades:

The compound could potentially cross the cell membrane and interact with intracellular proteins, such as kinases, phosphatases, or transcription factors, thereby modulating various signaling pathways.

3.3. Carrier-Mediated Transport:

While unlikely to be a substrate for classical GABA transporters, the amino acid backbone could potentially allow for transport into cells via other amino acid transporters. Once inside the cell, it could exert off-target effects.

Proposed Experimental Workflow for Biological Characterization

To empirically determine the biological activity of 4-(dibenzylamino)butyric acid, a systematic experimental approach would be required.

dot

Caption: Proposed experimental workflow for characterization.

4.1. In Vitro Screening:

-

Objective: To identify primary molecular targets.

-

Methods:

-

Receptor Binding Assays: A broad panel of receptor binding assays (e.g., for GABA, glutamate, opioid, and other CNS receptors) should be performed to identify any direct interactions.

-

Ion Channel Electrophysiology: Use patch-clamp electrophysiology to assess the effects of the compound on a variety of voltage-gated and ligand-gated ion channels.

-

Enzyme Inhibition Assays: Screen for inhibitory activity against enzymes involved in neurotransmitter metabolism, such as GABA transaminase (GABA-T).

-

4.2. Cell-Based Assays:

-

Objective: To determine the effect of the compound on cellular function.

-

Methods:

-

Neuronal Culture Assays: Utilize primary neuronal cultures or differentiated neuronal cell lines to measure changes in neuronal firing, calcium signaling, and neurotransmitter release.

-

Cytotoxicity Assays: Assess the potential toxicity of the compound in various cell lines.

-

4.3. In Vivo Studies:

-

Objective: To evaluate the physiological and behavioral effects in a whole organism.

-

Methods:

-

Pharmacokinetic Analysis: Determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, including its ability to cross the blood-brain barrier.

-

Behavioral Models: Test the compound in animal models of epilepsy, anxiety, pain, and other neurological disorders to identify potential therapeutic effects.[4]

-

Quantitative Data from Related Compounds

While no quantitative data exists for 4-(dibenzylamino)butyric acid, the following table presents data for related GABA analogs to provide context for the range of activities seen in this class of compounds.

| Compound | Target | Activity | Value | Reference |

| Baclofen | GABAB Receptor | Agonist (EC50) | ~1 µM | [1] |

| Gabapentin | α2δ-1 subunit of VGCCs | Binding Affinity (Kd) | ~140 nM | [2] |

| Pregabalin | α2δ-1 subunit of VGCCs | Binding Affinity (Kd) | ~80 nM | [1] |

| Phenibut | GABAB Receptor | Agonist (EC50) | ~57 µM | [1] |

Conclusion

4-(Dibenzylamino)butyric acid represents an unexplored area of medicinal chemistry. Based on its structure, it is unlikely to function as a classical GABAergic agent. Its bulky, lipophilic nature suggests potential interactions with novel targets, possibly through the allosteric modulation of ion channels or other membrane-associated proteins. A systematic investigation, beginning with broad in vitro screening and progressing to cell-based and in vivo models, is necessary to elucidate its true biological activity and therapeutic potential. The lack of existing data underscores the need for foundational research to characterize this and similar N-substituted amino acid derivatives.

References

- 1. GABA analogue - Wikipedia [en.wikipedia.org]

- 2. drugs.com [drugs.com]

- 3. GABA - Wikipedia [en.wikipedia.org]

- 4. A role of GABA analogues in the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-Substituted amino acid N'-benzylamides: synthesis, anticonvulsant, and metabolic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Effects of C-terminal Modifications on the Opioid Activity of [N-BenzylTyr1]Dynorphin A-(1-11) Analogs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential of 4-(Dibenzylamino)butanoic Acid as a Gamma-Aminobutyric Acid (GABA) Analogue

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide explores the classification of 4-(Dibenzylamino)butanoic acid as a potential gamma-aminobutyric acid (GABA) analogue. Currently, there is no direct evidence in scientific literature to categorize this compound as a recognized GABA analogue. This document provides a detailed analysis of the structural characteristics of this compound in comparison to established GABA analogues, discusses the structure-activity relationships crucial for GABA receptor interaction, and outlines the standard experimental protocols required to determine its pharmacological profile. The aim is to offer a comprehensive resource for researchers interested in the evaluation of novel GABAergic compounds.

Introduction to GABA and its Analogues

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in reducing neuronal excitability.[1][2] Its analogues are compounds structurally similar to GABA that are utilized as therapeutic agents, particularly as anticonvulsants, anxiolytics, and sedatives.[2][3] These drugs often function by interacting with GABA receptors, transport proteins, or metabolic enzymes.[4][5]

Structural Analysis of this compound

This compound is a derivative of 4-aminobutanoic acid (GABA) where the primary amine is substituted with two benzyl groups.

Chemical Structure:

-

IUPAC Name: this compound

-

CAS Number: 106518-44-9[6]

-

Molecular Formula: C₁₈H₂₁NO₂[6]

-

Molecular Weight: 283.36 g/mol [6]

The key structural feature of this molecule is the bulky N-dibenzyl substitution on the GABA backbone. This significant steric hindrance at the nitrogen atom is a critical factor in considering its potential interaction with GABA receptors.

Structure-Activity Relationship of GABA Analogues and Receptors

The interaction of GABA analogues with their targets is highly dependent on their three-dimensional structure. For optimal recognition at GABA-A receptors, a GABA moiety with a positive charge is generally considered necessary.[7] The conformation of the molecule is also critical; active GABAergic compounds often favor a fully extended conformation.[8]

The introduction of bulky substituents on the GABA backbone can significantly alter the pharmacological activity. While some substitutions can lead to potent and selective compounds, large groups on the amino nitrogen, such as the dibenzyl group in this compound, are likely to impede or prevent binding to the orthosteric site of GABA receptors due to steric hindrance.

Quantitative Data on GABA Analogues

While no specific pharmacological data for this compound is publicly available, the following table presents data for well-characterized GABA analogues to provide a comparative context for the types of measurements required to classify a novel compound.

| Compound | Receptor Target | Binding Affinity (Ki) | Potency (EC50/IC50) | Efficacy |

| GABA | GABA-A | 15.4 µM (KH) | 5.38 x 10^6 M⁻¹s⁻¹ (kon) | Full Agonist |

| Muscimol | GABA-A | 10.9 µM (KH) | 4.74 x 10^6 M⁻¹s⁻¹ (kon) | Full Agonist |

| Baclofen | GABA-B | ~1 µM | ~1 µM | Full Agonist |

| Gabapentin | α2δ subunit of VGCCs | >100 µM (for GABA receptors) | ~40-100 µM | Indirect GABAergic effect |

| Pregabalin | α2δ subunit of VGCCs | >100 µM (for GABA receptors) | ~2-4 µM | Indirect GABAergic effect |

Data compiled from multiple sources for illustrative purposes.[4][9]

Experimental Protocols for Characterizing GABA Analogues

To determine if this compound or any novel compound acts as a GABA analogue, a series of in vitro and in vivo experiments are necessary.

Receptor Binding Assays

These assays determine the affinity of a compound for GABA receptors.

-

Objective: To measure the binding affinity (Ki) of the test compound to GABA-A and GABA-B receptors.

-

Methodology:

-

Prepare synaptic membrane fractions from rodent brain tissue.

-

Incubate the membranes with a radiolabeled ligand (e.g., [³H]GABA, [³H]muscimol for GABA-A, or [³H]baclofen for GABA-B) and varying concentrations of the test compound.

-

Separate bound and free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters to determine the amount of bound ligand.

-

Calculate the IC50 (concentration of test compound that inhibits 50% of radioligand binding) and convert it to Ki using the Cheng-Prusoff equation.[10]

-

Electrophysiological Studies

These studies assess the functional activity of the compound at GABA receptors.

-

Objective: To determine if the compound is an agonist, antagonist, or allosteric modulator of GABA receptors.

-

Methodology (Two-Electrode Voltage Clamp in Xenopus Oocytes):

-

Inject Xenopus oocytes with cRNA encoding the subunits of the desired GABA receptor subtype (e.g., α1β2γ2 for GABA-A).

-

After 2-4 days of expression, place the oocyte in a recording chamber and impale it with two electrodes.

-

Clamp the membrane potential at a holding potential (e.g., -60 mV).

-

Apply GABA to elicit a baseline current response.

-

Apply the test compound alone to check for agonist activity.

-

Co-apply the test compound with GABA to assess for modulatory or antagonist effects.

-

Measure the changes in current to determine the compound's efficacy and potency (EC50 or IC50).[11]

-

In Vivo Behavioral Assays

These assays evaluate the physiological effects of the compound in living animals.

-

Objective: To assess the potential anxiolytic, sedative, or anticonvulsant effects of the compound.

-

Methodology (Elevated Plus Maze for Anxiolytic Activity):

-

Administer the test compound to rodents at various doses.

-

Place the animal in the center of an elevated plus-shaped maze with two open and two closed arms.

-

Record the time spent in and the number of entries into the open and closed arms over a set period.

-

An increase in the time spent in the open arms is indicative of an anxiolytic effect.

-

Visualizing Key Processes

GABA-A Receptor Signaling Pathway

Caption: Simplified signaling pathway of the GABA-A receptor.

Experimental Workflow for GABA Analogue Characterization

Caption: Workflow for the characterization of a potential GABA analogue.

Structural Comparison of GABA and this compound

Caption: Key structural differences between GABA and its dibenzyl derivative.

Conclusion

Based on the principles of structure-activity relationships for GABAergic compounds, the large N-dibenzyl substitution on this compound makes it an unlikely candidate for a direct-acting GABA receptor agonist or antagonist at the orthosteric site. The steric bulk of the dibenzyl groups would likely prevent the molecule from fitting into the GABA binding pocket.

However, this does not entirely rule out other potential GABAergic activities, such as allosteric modulation, effects on GABA transporters, or interaction with GABA metabolic enzymes. To definitively classify this compound, the comprehensive experimental protocols outlined in this guide must be performed. Until such data is available, this compound should be considered a structurally related but uncharacterized compound with respect to the GABA system.

References

- 1. GABA - Wikipedia [en.wikipedia.org]

- 2. drugs.com [drugs.com]

- 3. GABA analogue - Wikipedia [en.wikipedia.org]

- 4. Novel-Substituted Heterocyclic GABA Analogues. Enzymatic Activity against the GABA-AT Enzyme from Pseudomonas fluorescens and In Silico Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemscene.com [chemscene.com]

- 7. Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural determinants of activity at the GABAB receptor. A comparison of phosphoethanolamine and related GABA analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Defining Affinity with the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to Investigating the Mechanism of Action of 4-(Dibenzylamino)butanoic Acid

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Dibenzylamino)butanoic acid is a synthetic compound with a structural resemblance to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. This structural analogy posits a compelling hypothesis: that this compound may exert its biological effects by modulating the GABAergic system. However, a comprehensive understanding of its specific molecular targets and functional consequences remains elusive.

This technical guide provides a detailed, multi-phase experimental roadmap for the in-depth investigation of the mechanism of action of this compound. The proposed workflow encompasses initial screening for receptor and transporter interactions, functional characterization of its effects on neuronal activity, and in vivo validation of its neuropharmacological profile. The methodologies described herein are based on established protocols for the characterization of GABAergic compounds, offering a robust framework for elucidating the therapeutic potential of this molecule.

Phase 1: Initial Screening - Delineating Interaction with GABAergic Molecular Targets

The primary objective of this phase is to ascertain whether this compound directly interacts with the principal components of the GABAergic system: the GABA-A and GABA-B receptors, and the GABA transporters (GATs). This will be achieved through competitive radioligand binding and uptake assays.

Experimental Protocol 1: GABA-A Receptor Binding Assay

This assay will determine the affinity of this compound for the GABA-A receptor by measuring its ability to displace a known radiolabeled ligand.

-

Materials:

-

Rat brain cortices

-

Homogenization buffer (e.g., 0.32 M sucrose)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Radioligand: [³H]muscimol or [³H]flunitrazepam

-

Non-specific binding control: High concentration of unlabeled GABA (e.g., 1 mM)

-

This compound stock solution

-

Scintillation cocktail and counter

-

-

Methodology:

-

Membrane Preparation: Homogenize rat brain cortices in ice-cold homogenization buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Wash the resulting pellet by resuspension in binding buffer and repeat the centrifugation step three times to remove endogenous GABA. Resuspend the final pellet in binding buffer to a protein concentration of approximately 1 mg/mL.

-

Binding Reaction: In a 96-well plate, combine the prepared membranes (50-100 µg of protein), the radioligand (at a concentration near its Kd, typically 1-5 nM), and varying concentrations of this compound (e.g., from 1 nM to 1 mM). Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and excess unlabeled GABA).

-

Incubation: Incubate the plate at 4°C for 60 minutes.

-

Termination and Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

-

Experimental Protocol 2: GABA-B Receptor Binding Assay

This assay will assess the affinity of the test compound for the GABA-B receptor.

-

Materials:

-

Similar to the GABA-A binding assay, with the following exceptions:

-

Radioligand: [³H]GABA (in the presence of a GABA-A receptor antagonist like bicuculline to block binding to GABA-A sites) or [³H]baclofen.

-

Binding buffer supplemented with a calcium chelator (e.g., EGTA) to inhibit Ca²⁺-dependent binding of [³H]GABA to non-GABA-B sites.

-

-

Methodology: The protocol is analogous to the GABA-A receptor binding assay, with the substitution of the appropriate radioligand and buffer conditions.

Experimental Protocol 3: GABA Transporter (GAT) Uptake Assay

This assay will determine if this compound can inhibit the reuptake of GABA by GABA transporters.

-

Materials:

-

Rat brain synaptosomes or a cell line expressing a specific GAT isoform (e.g., GAT-1).

-

Uptake buffer (e.g., Krebs-Ringer-HEPES).

-

Radiolabeled substrate: [³H]GABA.

-

Known GAT inhibitor as a positive control (e.g., tiagabine for GAT-1).

-

This compound stock solution.

-

-

Methodology:

-

Preparation: Pre-incubate synaptosomes or cells in uptake buffer.

-

Inhibition: Add varying concentrations of this compound or a known inhibitor.

-

Uptake Initiation: Add [³H]GABA to initiate the uptake process.

-

Incubation: Incubate for a short period (e.g., 10 minutes) at 37°C.

-

Termination: Stop the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

-

Quantification: Measure the radioactivity retained by the cells/synaptosomes using a scintillation counter.

-

Data Analysis: Determine the IC50 value for the inhibition of [³H]GABA uptake.

-

Data Presentation: Summary of Initial Screening

| Target | Assay Type | Radioligand/Substrate | Expected Metric | Result for this compound |

| GABA-A Receptor | Radioligand Binding | [³H]muscimol | IC50 / Ki | To be determined |

| GABA-B Receptor | Radioligand Binding | [³H]baclofen | IC50 / Ki | To be determined |

| GAT-1 | [³H]GABA Uptake | [³H]GABA | IC50 | To be determined |

Visualization: Initial Screening Workflow

Caption: Workflow for the initial screening of this compound.

Phase 2: Functional Characterization - Electrophysiological Profiling

Following the initial binding and uptake assays, this phase aims to elucidate the functional consequences of any observed interactions with GABA receptors using electrophysiological techniques.

Experimental Protocol 4: Patch-Clamp Electrophysiology

This protocol will determine whether this compound acts as an agonist, antagonist, or allosteric modulator of GABA-A receptors.

-

Materials:

-

Cultured primary neurons (e.g., hippocampal or cortical) or a cell line (e.g., HEK293) expressing specific GABA-A receptor subunits.

-

Patch-clamp rig with amplifier and data acquisition system.

-

External and internal recording solutions.

-

GABA stock solution.

-

This compound stock solution.

-

-

Methodology:

-

Cell Preparation: Prepare cultured neurons or transfected cells on coverslips.

-

Recording: Establish a whole-cell patch-clamp recording configuration.

-

Agonist Testing: Apply increasing concentrations of this compound to the cell and measure any evoked currents. A response would indicate agonistic activity.

-

Antagonist Testing: Co-apply a fixed concentration of GABA with increasing concentrations of this compound. A reduction in the GABA-evoked current would indicate antagonistic activity.

-

Allosteric Modulator Testing: Co-apply a sub-maximal concentration of GABA with this compound. An enhancement or reduction of the GABA-evoked current would suggest positive or negative allosteric modulation, respectively.

-

Data Analysis: Construct concentration-response curves to determine EC50 values for agonism or IC50 values for antagonism. For allosteric modulation, quantify the percentage of potentiation or inhibition of the GABA response.

-

Data Presentation: Summary of Electrophysiological Findings

| Receptor Subtype | Test Mode | Metric | Result for this compound |

| e.g., α1β2γ2 GABA-A | Agonist | EC50 | To be determined |

| e.g., α1β2γ2 GABA-A | Antagonist | IC50 | To be determined |

| e.g., α1β2γ2 GABA-A | Allosteric Modulator | % Potentiation/Inhibition | To be determined |

Visualization: GABA-A Receptor Signaling Pathway

Caption: Potential interaction of the compound with the GABA-A receptor signaling cascade.

Phase 3: In Vivo Validation - Assessing Neuropharmacological Effects

The final phase involves transitioning from in vitro characterization to in vivo models to evaluate the behavioral and neurochemical effects of this compound in a whole-organism context.

Experimental Protocol 5: Apomorphine-Induced Climbing Behavior in Mice

This model is sensitive to compounds that enhance GABAergic neurotransmission.

-

Materials:

-

Male ICR mice.

-

Apomorphine hydrochloride.

-

This compound.

-

Vehicle control (e.g., saline).

-

Observation cages.

-

-

Methodology:

-

Acclimation: Acclimate mice to the testing environment.

-

Drug Administration: Administer this compound or vehicle via an appropriate route (e.g., intraperitoneal injection).

-

Apomorphine Challenge: After a set pre-treatment time, administer a subcutaneous injection of apomorphine (e.g., 1.5 mg/kg) to induce climbing behavior.

-

Behavioral Observation: Immediately place the mice in individual cages and observe their climbing behavior for a defined period (e.g., 30 minutes). Score the climbing behavior at regular intervals.

-

Data Analysis: Compare the climbing scores between the vehicle-treated and compound-treated groups. A significant reduction in climbing behavior by this compound would suggest a functional enhancement of GABAergic inhibition in vivo.

-

Data Presentation: Summary of In Vivo Behavioral Effects

| Treatment Group | Dose (mg/kg) | Mean Climbing Score ± SEM | % Inhibition of Climbing |

| Vehicle | - | To be determined | - |

| This compound | 1 | To be determined | To be determined |

| This compound | 10 | To be determined | To be determined |

| This compound | 30 | To be determined | To be determined |

Visualization: In Vivo Experimental Workflow

An In-depth Technical Guide on the Potential Therapeutic Applications of 4-(dibenzylaminobutyric acid)

To the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific therapeutic applications, experimental protocols, and quantitative data for 4-(dibenzylaminobutyric acid) is not available in the public domain as of the last update of this document. This guide, therefore, provides a comprehensive analysis of the potential therapeutic applications based on its structural components: the γ-aminobutyric acid (GABA) analog backbone and the dibenzylamine moiety.

Introduction

4-(dibenzylaminobutyric acid) is a derivative of butyric acid, suggesting a potential interaction with biological pathways modulated by short-chain fatty acids. Its structural similarity to γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system, positions it as a potential GABA analog. GABA analogs are a clinically significant class of drugs used to treat a variety of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and anxiety.[1][2][3] The core challenge in utilizing GABA as a therapeutic agent is its limited ability to cross the blood-brain barrier.[4] Consequently, research has focused on developing lipophilic analogs that can effectively reach the central nervous system.[4][5]

The presence of a dibenzylamine group in the structure of 4-(dibenzylaminobutyric acid) is of particular interest. Dibenzylamine itself has been shown to possess anticonvulsant and antiproliferative properties.[6] This suggests that 4-(dibenzylaminobutyric acid) may represent a novel chemical entity designed to combine the therapeutic potentials of both GABAergic modulation and the distinct pharmacological activities of dibenzylamine.

This technical guide will explore the potential therapeutic applications of 4-(dibenzylaminobutyric acid) by examining the established pharmacology of GABA analogs and dibenzylamine-containing compounds.

Potential Therapeutic Areas

Based on the pharmacology of its constituent moieties, 4-(dibenzylaminobutyric acid) could have therapeutic potential in the following areas:

-

Neurological Disorders:

-

Epilepsy and Seizures: As a potential GABA analog, it may enhance GABAergic inhibition, thereby reducing neuronal hyperexcitability that underlies seizures.[1][2]

-

Neuropathic Pain: Many GABA analogs, such as gabapentin and pregabalin, are effective in treating various forms of nerve pain.[1][5]

-

Anxiety Disorders: By potentiating the calming effects of GABA in the brain, it could serve as an anxiolytic.[2]

-

-

Oncology: The documented antiproliferative effects of dibenzylamine suggest a potential application in cancer therapy.[6]

-

Spasticity: Certain GABA analogs, like baclofen, are used as muscle relaxants to treat spasticity.[4]

Potential Mechanisms of Action

The therapeutic effects of 4-(dibenzylaminobutyric acid) could be mediated through several mechanisms:

-

Modulation of GABAergic Neurotransmission:

-

GABA Receptor Binding: It may act as an agonist at GABA-A or GABA-B receptors.

-

GABA Transporter Inhibition: It could inhibit the reuptake of GABA from the synaptic cleft, thereby increasing its availability.

-

Modulation of GABA Synthesis or Metabolism: It might influence the activity of enzymes involved in the GABA shunt.

-

-

Interaction with Voltage-Gated Calcium Channels: Some GABA analogs, like gabapentin and pregabalin, exert their effects by binding to the α2-δ subunit of voltage-gated calcium channels, which reduces the release of excitatory neurotransmitters.[4]

-

Direct Effects of the Dibenzylamine Moiety: The dibenzylamine component may have its own molecular targets that contribute to the overall pharmacological profile, such as blocking NMDA-evoked currents.[6]

Signaling Pathways

The following diagram illustrates the classical GABAergic signaling pathway, a likely target for a GABA analog like 4-(dibenzylaminobutyric acid).

Caption: Overview of GABAergic neurotransmission and potential targets for 4-(dibenzylaminobutyric acid).

Experimental Protocols

Given the lack of specific experimental data for 4-(dibenzylaminobutyric acid), this section outlines a general workflow for the preclinical evaluation of a novel GABA analog.

1. In Vitro Characterization

-

Receptor Binding Assays:

-

Objective: To determine the binding affinity of 4-(dibenzylaminobutyric acid) to GABA-A and GABA-B receptors.

-

Methodology: Radioligand binding assays using synaptic membrane preparations from rodent brains. Varying concentrations of the test compound are incubated with membranes and a specific radioligand (e.g., [3H]muscimol for GABA-A, [3H]baclofen for GABA-B). The displacement of the radioligand is measured to calculate the inhibition constant (Ki).

-

-

Functional Assays:

-

Objective: To assess the functional activity (agonist, antagonist, or modulator) at GABA receptors.

-

Methodology: Electrophysiological recordings (e.g., patch-clamp) from cultured neurons or Xenopus oocytes expressing recombinant GABA receptors. The effect of the compound on GABA-induced currents is measured.

-

-

GABA Transporter Uptake Assay:

-

Objective: To evaluate the inhibitory effect on GABA transporters (GATs).

-

Methodology: Synaptosomes are incubated with [3H]GABA in the presence of varying concentrations of the test compound. The reduction in [3H]GABA uptake is measured.

-

2. In Vivo Pharmacological Assessment

-

Animal Models of Epilepsy:

-

Objective: To evaluate the anticonvulsant activity.

-

Methodology: Maximal electroshock (MES) test or pentylenetetrazol (PTZ)-induced seizure models in rodents. The ability of the compound to prevent or delay the onset of seizures is assessed.

-

-

Animal Models of Neuropathic Pain:

-

Objective: To determine the analgesic efficacy.

-

Methodology: Chronic constriction injury (CCI) or spared nerve injury (SNI) models in rats. Mechanical allodynia and thermal hyperalgesia are measured using von Frey filaments and Hargreaves test, respectively.

-

-

Animal Models of Anxiety:

-

Objective: To assess anxiolytic effects.

-

Methodology: Elevated plus maze or light-dark box tests in mice. The time spent in the open arms or light compartment is measured as an indicator of anxiolysis.

-

3. Pharmacokinetic Studies

-

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile.

-

Methodology: Administration of the compound to rodents via various routes (e.g., intravenous, oral). Blood and brain tissue samples are collected at different time points and analyzed by LC-MS/MS to determine pharmacokinetic parameters.

Experimental Workflow Visualization

The following diagram illustrates a typical preclinical screening workflow for a novel compound like 4-(dibenzylaminobutyric acid).

References

- 1. drugs.com [drugs.com]

- 2. How Do GABA Analogs Work? - Uses, Side Effects, Drug Names [rxlist.com]

- 3. A role of GABA analogues in the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel-Substituted Heterocyclic GABA Analogues. Enzymatic Activity against the GABA-AT Enzyme from Pseudomonas fluorescens and In Silico Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-substituted GABA analogs with central nervous system activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dibenzylamine | 103-49-1 [chemicalbook.com]

An In-depth Technical Guide to 4-(Dibenzylamino)butanoic Acid: Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available data on 4-(Dibenzylamino)butanoic acid is limited. This guide consolidates the available information and provides methodologies based on established principles for structurally similar compounds. Researchers should exercise caution and validate all procedures.

Chemical and Physical Properties

This compound is a derivative of gamma-aminobutyric acid (GABA) with two benzyl groups attached to the amino group. This substitution significantly increases its lipophilicity compared to GABA.

| Property | Data | Source |

| CAS Number | 106518-44-9 | ChemScene[1] |

| Molecular Formula | C₁₈H₂₁NO₂ | ChemScene[1] |

| Molecular Weight | 283.36 g/mol | ChemScene[1] |

| Purity | ≥95% | ChemScene[1] |

| Appearance | Not specified (likely a solid) | - |

| Solubility | Not specified | - |

| Melting Point | Not specified | - |

| Boiling Point | Not specified | - |

| logP (predicted) | 3.5536 | ChemScene[1] |

Safety and Handling

While specific toxicological data for this compound is not available, information from a supplier Safety Data Sheet (SDS) indicates potential hazards. General safe laboratory practices for handling chemical compounds should be strictly followed.

Hazard Identification

Based on available information, this compound is classified with the following hazards:

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Pictogram:

Signal Word: Warning

Precautionary Measures

| Precautionary Statement | Description |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. |

| P337+P313 | If eye irritation persists: Get medical advice/attention. |

First Aid

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention. |

Personal Protective Equipment (PPE)

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.

Storage

Proper storage is crucial to maintain the integrity of this compound.

| Storage Condition | Recommendation |

| Temperature | 2-8°C.[1] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). |

| Container | Keep in a tightly sealed, light-resistant container. |

| General | Store in a dry, well-ventilated place away from incompatible materials. |

Experimental Protocols (Hypothetical)

The following are hypothetical protocols based on general organic chemistry principles for the synthesis and analysis of compounds structurally related to this compound. These should be adapted and optimized by the researcher.

Synthesis via Reductive Amination

This protocol describes a potential synthesis route starting from 4-oxobutanoic acid and dibenzylamine.

Materials:

-

4-oxobutanoic acid

-

Dibenzylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE)

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a solution of 4-oxobutanoic acid (1.0 eq) in DCE, add dibenzylamine (1.0 eq) followed by a catalytic amount of glacial acetic acid.

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Acquire in CDCl₃ or DMSO-d₆. Expect signals for the aromatic protons of the benzyl groups, the benzylic methylene protons, and the aliphatic protons of the butanoic acid chain. The carboxylic acid proton may be broad or exchange with residual water.

-

¹³C NMR: Acquire in CDCl₃ or DMSO-d₆. Expect signals for the aromatic carbons, the benzylic carbons, the aliphatic carbons, and the carbonyl carbon.

Mass Spectrometry (MS):

-

Use electrospray ionization (ESI) in positive ion mode. Expect to observe the [M+H]⁺ ion.

Potential Biological Activity and Signaling Pathways

Given its structural similarity to GABA, this compound is a candidate for investigation as a modulator of the GABAergic system. The bulky dibenzyl groups may confer selectivity for different GABA-related targets, such as GABA transporters (GATs) or GABA receptors. Inhibition of GATs would lead to an increase in the synaptic concentration of GABA, enhancing inhibitory neurotransmission.

A potential experimental workflow to investigate the biological activity of this compound could involve a series of in vitro assays.

References

A Technical Guide to Determining the Solubility of 4-(Dibenzylamino)butanoic Acid in Research Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Dibenzylamino)butanoic acid is a compound of interest in various research and development sectors. Understanding its solubility in common laboratory solvents is a critical prerequisite for its application in synthesis, purification, formulation, and biological screening. This technical guide outlines the principles and detailed experimental protocols for determining the solubility of this compound. Due to a lack of publicly available quantitative solubility data for this specific compound, this document serves as a comprehensive manual for researchers to generate this crucial data in their own laboratory settings.

Introduction to Solubility

The solubility of a compound is defined as the maximum concentration that can be dissolved in a specific solvent at a given temperature to form a saturated solution. This physicochemical property is governed by the principle of "like dissolves like," where solutes tend to dissolve in solvents with similar polarity. For this compound, its molecular structure, containing both nonpolar dibenzyl groups and a polar butanoic acid moiety, suggests a complex solubility profile that necessitates empirical determination.

Predicted Solubility Profile

Based on its structure, this compound possesses both a basic tertiary amine and an acidic carboxylic acid group, making it an amphoteric compound. The large, nonpolar dibenzyl groups will contribute to its solubility in nonpolar organic solvents, while the carboxylic acid and tertiary amine functionalities will influence its solubility in polar and aqueous solutions, particularly at different pH values.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common research solvents. Therefore, the following table is provided as a template for researchers to record their experimentally determined values.

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method of Analysis |

| Water | 25 | Data not available | e.g., Gravimetric, HPLC |

| Ethanol | 25 | Data not available | e.g., Gravimetric, HPLC |

| Methanol | 25 | Data not available | e.g., Gravimetric, HPLC |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | e.g., Gravimetric, HPLC |

| N,N-Dimethylformamide (DMF) | 25 | Data not available | e.g., Gravimetric, HPLC |

| Acetone | 25 | Data not available | e.g., Gravimetric, HPLC |

| Dichloromethane | 25 | Data not available | e.g., Gravimetric, HPLC |

| Acetonitrile | 25 | Data not available | e.g., Gravimetric, HPLC |

| 5% Aqueous HCl | 25 | Data not available | e.g., Gravimetric, HPLC |

| 5% Aqueous NaHCO₃ | 25 | Data not available | e.g., Gravimetric, HPLC |

Experimental Protocols for Solubility Determination

The following protocols describe standard methods for determining the solubility of a solid compound in a liquid solvent. The isothermal shake-flask method is a widely accepted and reliable technique.

Materials and Equipment

-

This compound (solid)

-

Selected research solvents (high purity)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Evaporating dish or watch glass

-

Drying oven

Isothermal Shake-Flask Method

This method is considered the gold standard for determining equilibrium solubility.

-

Preparation of Supersaturated Solutions : Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 1 mL) of the selected solvents. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.

-

Equilibration : Tightly seal the vials and place them in a constant temperature shaker bath, typically set at 25°C. Agitate the mixtures for a sufficient duration (e.g., 24 to 72 hours) to allow the system to reach equilibrium between the dissolved and undissolved solute.

-

Phase Separation : After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. For finer suspensions, centrifugation can be used to facilitate the separation of the solid and liquid phases.

-

Sample Collection : Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. Immediately pass the solution through a syringe filter to remove any remaining solid particles. This step is critical to prevent overestimation of the solubility.

-

Quantification of Solute : The concentration of this compound in the filtered supernatant can be determined by one of the following methods:

-

Gravimetric Analysis : Accurately transfer a known volume of the filtered saturated solution to a pre-weighed evaporating dish. Evaporate the solvent in a drying oven at a temperature below the decomposition point of the compound until a constant weight is achieved. The mass of the remaining solid represents the amount of dissolved solute.

-

Chromatographic/Spectroscopic Analysis : This is a more sensitive and specific method.

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Develop a suitable analytical method using HPLC or UV-Vis spectroscopy.

-

Generate a calibration curve by plotting the instrument response (e.g., peak area for HPLC, absorbance for UV-Vis) against the concentration of the standard solutions.

-

Dilute the filtered saturated solution with a known factor to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve. The solubility is then calculated by multiplying the measured concentration by the dilution factor.

-

-

Qualitative Solubility Assessment

For a rapid, preliminary assessment of solubility, a simple visual method can be employed.

-

Add approximately 2-5 mg of this compound to a small test tube.

-

Add the chosen solvent dropwise (e.g., 0.1 mL at a time) while vortexing or shaking vigorously after each addition.

-

Observe the dissolution of the solid.

-

Categorize the solubility as:

-

Very Soluble : Dissolves completely in a small amount of solvent (e.g., < 1 mL).

-

Soluble : Dissolves completely after the addition of a moderate amount of solvent (e.g., 1-3 mL).

-

Slightly Soluble : Only a small portion dissolves, even with the addition of a larger volume of solvent.

-

Insoluble : No apparent dissolution.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask method for determining solubility.